molecular formula C8H16S B6234826 [(1r,4r)-4-methylcyclohexyl]methanethiol, trans CAS No. 2355750-42-2

[(1r,4r)-4-methylcyclohexyl]methanethiol, trans

Cat. No.: B6234826
CAS No.: 2355750-42-2
M. Wt: 144.3
InChI Key:
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Description

[(1r,4r)-4-methylcyclohexyl]methanethiol, trans is an organic compound characterized by a cyclohexane ring with a methyl group and a methanethiol group attached to it. This compound is notable for its unique structural configuration, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1r,4r)-4-methylcyclohexyl]methanethiol, trans typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the cyclohexane ring, which can be derived from cyclohexene.

    Functional Group Introduction:

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction conditions and improves yield and purity. The process involves:

    Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum.

    Thiolation: Introduction of the thiol group using thiolating agents like hydrogen sulfide or thiourea.

Chemical Reactions Analysis

Types of Reactions

[(1r,4r)-4-methylcyclohexyl]methanethiol, trans undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

    Substitution: The methyl and thiol groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids, disulfides.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

[(1r,4r)-4-methylcyclohexyl]methanethiol, trans has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1r,4r)-4-methylcyclohexyl]methanethiol, trans involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1r,4r)-4-methylcyclohexyl]methanethiol, trans is unique due to its specific stereochemistry and the presence of both a methyl and a thiol group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

CAS No.

2355750-42-2

Molecular Formula

C8H16S

Molecular Weight

144.3

Purity

95

Origin of Product

United States

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